3-Bromohex-1-yne 3-Bromohex-1-yne
Brand Name: Vulcanchem
CAS No.: 49769-87-1
VCID: VC19633170
InChI: InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3
SMILES:
Molecular Formula: C6H9Br
Molecular Weight: 161.04 g/mol

3-Bromohex-1-yne

CAS No.: 49769-87-1

Cat. No.: VC19633170

Molecular Formula: C6H9Br

Molecular Weight: 161.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromohex-1-yne - 49769-87-1

Specification

CAS No. 49769-87-1
Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
IUPAC Name 3-bromohex-1-yne
Standard InChI InChI=1S/C6H9Br/c1-3-5-6(7)4-2/h2,6H,3,5H2,1H3
Standard InChI Key DKOSDHKWKUGAKY-UHFFFAOYSA-N
Canonical SMILES CCCC(C#C)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

3-Bromohex-1-yne is systematically named according to IUPAC rules, with the triple bond positioned at the first carbon (C1) and the bromine substituent at C3. Its SMILES notation, CCCC(C#C)Br, reflects this arrangement . The compound’s linear structure combines a terminal alkyne group (C≡CH) with a bromine atom on an internal carbon, creating distinct electronic and steric properties.

The triple bond consists of one σ-bond and two π-bonds, conferring rigidity and reactivity typical of alkynes. The bromine atom, with its high electronegativity and polarizability, enhances electrophilicity at C3, making it susceptible to nucleophilic attack .

Spectroscopic and Thermodynamic Data

While experimental data on melting and boiling points remain unreported, computational models estimate a LogP value of 2.18, indicating moderate hydrophobicity . Spectroscopic characterization includes:

  • IR: A strong absorption band near 3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch).

  • NMR: δ 1.5–2.5 ppm (m, CH₂ and CH₃ groups), δ 2.8–3.2 ppm (m, C3-Br), and δ 2.1–2.3 ppm (t, C≡C-H) .

Synthesis Methods and Industrial Production

Modern Approaches

Belyk et al. (1992) advanced the field by employing alkynide intermediates. For example, deprotonating 1-hexyne with NaNH₂ generates a terminal alkynide, which undergoes nucleophilic substitution with 1-bromopropane to yield 3-bromohex-1-yne . This method achieves higher regiocontrol and scalability.

Key Reaction:

HC≡CCH2CH2CH3+NaNH2NaC≡CCH2CH2CH3CH3CH2BrCH3CH2C≡CCH2CH2Br[2][4]\text{HC≡CCH}_2\text{CH}_2\text{CH}_3 + \text{NaNH}_2 \rightarrow \text{NaC≡CCH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{CH}_3\text{CH}_2\text{Br}} \text{CH}_3\text{CH}_2\text{C≡CCH}_2\text{CH}_2\text{Br} \quad[2][4]

Physical and Chemical Properties

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₆H₉Br
Molecular Weight161.04 g/mol
Exact Mass159.989 g/mol
LogP2.18

Reactivity Profile

3-Bromohex-1-yne participates in three primary reaction types:

  • Nucleophilic Substitution (SN2): The bromine atom at C3 is displaced by nucleophiles (e.g., hydroxide, amines), forming substituted alkynes .

  • Electrophilic Addition: The triple bond reacts with electrophiles (e.g., H₂O in HgSO₄/H₂SO₄) to form ketones or dihalides .

  • Cross-Coupling: Suzuki-Miyaura or Sonogashira couplings exploit the alkyne’s π-system to construct biaryl or conjugated systems.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs and kinase inhibitors. For instance, its alkyne moiety enables click chemistry for bioconjugation in drug delivery systems .

Material Science

3-Bromohex-1-yne derivatives are incorporated into conductive polymers and liquid crystals. Bromine’s electron-withdrawing effect enhances thermal stability in polyacetylene frameworks .

Comparative Analysis with Related Compounds

CompoundHalogen PositionReactivity Notes
1-Bromohex-1-yneTerminal (C1)Higher acidity (pKa ~25)
3-Chlorohex-1-yneC3 (Cl)Reduced electrophilicity
4-Bromohex-2-yneInternal (C4)Steric hindrance limits SN2

The C3 bromine in 3-bromohex-1-yne balances reactivity and stability, enabling selective transformations without excessive steric demand .

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